L-tyrosine betaine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/t11-/m0/s1 |
InChI Key |
KDVBLCRQNNLSIV-NSHDSACASA-N |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |
Origin of Product |
United States |
Biological Occurrence and Ecological Distribution
Elucidation of L-Tyrosine Betaine (B1666868) in Microbial Systems
Research has revealed the presence of L-tyrosine betaine in several microbial species, particularly within the fungal kingdom.
Fungal Species: Identification in Entomopathogenic Metarhizium spp. Fungi
This compound was initially identified as a novel secondary metabolite in the conidia of entomopathogenic Metarhizium spp. fungi. This compound was isolated and characterized from Metarhizium anisopliae var. anisopliae strain ESALQ-1037. nih.govresearchgate.net Its structure was identified as 2-{[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino}-N,N,N-trimethyl-2-oxoethanammonium, a molecule consisting of betaine conjugated with tyrosine. nih.govresearchgate.net
Further analysis using HPLC screening detected fungal tyrosine betaine in conidial extracts of other M. anisopliae var. anisopliae isolates (ARSEF 1095, 5626, and 5749) and M. anisopliae var. acridum isolates (ARSEF 324, 3391, and 7486). nih.govresearchgate.net However, it was not detected in the conidial extract of Aspergillus nidulans (ATCC 10074), suggesting a potential specificity in its production among fungal species. nih.gov Tyrosine betaine is considered conserved in Metarhizium spp., speculated to be important for their biology, although further analysis is needed to confirm this. researchgate.net
Other Microbial Isolates and Associated Contexts
Beyond Metarhizium fungi, this compound has been noted in other microbial contexts. While not always the primary focus, its presence has been observed in studies investigating microbial metabolism and compounds. For instance, a study on the endometabolomes of Burkholderia cenocepacia clonal variants identified L-tyrosine alongside glycine-betaine and L-leucine, with their relative abundance varying between isolates. frontiersin.org This suggests that this compound or related tyrosine metabolites might be present or involved in the metabolic processes of certain bacterial species.
Furthermore, research into the antifungal mechanisms of lactic acid bacteria against Aspergillus flavus identified L-tyrosine and betaine among other metabolites in cell-free supernatant extracts. oup.com This indicates that this compound or its components might be present or produced by certain lactic acid bacteria, potentially playing a role in microbial interactions or metabolism.
Detection in Diverse Environmental and Biological Matrices
This compound's occurrence extends to various environmental and biological samples, indicating its presence in broader ecological contexts.
Presence in Organic Waste Substrates (e.g., Cow Dung, Vermicompost)
This compound has been detected in organic waste substrates such as cow dung and vermicompost. sci-hub.seresearchgate.net Its existence in these matrices was identified through chemical analysis. sci-hub.seresearchgate.net Notably, its presence in cow dung and vermicompost was highlighted as being previously shown to occur in fungi, drawing a connection between microbial activity and its presence in these environments. sci-hub.seresearchgate.net
A study investigating betaines in different organic wastes and their bioconversion composts quantified tyrosine betaine in cow dung (CD) and vermicompost (CDV). sci-hub.se This research indicated that while tyrosine betaine was present, its level was among the lowest compared to other detected betaines like valine betaine and GABA betaine in the analyzed samples. sci-hub.se The study also observed that larvae bioconversion could increase the levels of various betaines, while vermicomposting decreased them, suggesting that the processing of organic waste can influence the concentration of this compound. sci-hub.se
Comparative Analysis in Various Biological Samples
While the primary focus of research on this compound's natural occurrence has been in specific fungi and organic wastes, related betaines and tyrosine derivatives have been analyzed in various biological samples. For example, studies have investigated the occurrence and analysis of betaines in fruits, although the specific mention of this compound in this context is less prominent compared to glycine (B1666218) betaine. rsc.org
Research on microbial metabolism of L-tyrosine in the gut microbiome of mice has shown that certain bacteria can metabolize L-tyrosine into other compounds, such as p-cresol (B1678582) sulfate. nih.gov While this doesn't directly confirm the presence of this compound, it illustrates the metabolic processing of tyrosine by microbes in biological systems, which could potentially involve or lead to the formation of tyrosine betaine in certain conditions or organisms.
Furthermore, studies on the distribution of specialized tyrosine metabolism modules in fungi suggest that the ecology and phylogeny of fungal species influence the distribution of pathways related to tyrosine metabolism. nih.gov This broader perspective on tyrosine metabolism in fungi provides context for understanding why this compound might be found in specific fungal species and ecological niches.
The detection of tyrosine betaine alongside other amino acids and betaines in diverse samples, from microbial cultures to organic waste, underscores its presence in various biological and environmental settings, often linked to microbial activity and the metabolism of tyrosine.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12877783 |
| L-Tyrosine | 6057 |
| Betaine (Glycine Betaine) | 247 |
Data Table: Detection of Tyrosine Betaine in Organic Waste
| Sample Type | Tyrosine Betaine Detection | Notes | Source |
| Cow Dung (CD) | Detected | Among the lowest levels of betaines found | sci-hub.seresearchgate.net |
| Vermicompost (CDV) | Detected | Among the lowest levels of betaines found | sci-hub.seresearchgate.net |
Data Table: Detection of Fungal Tyrosine Betaine in Metarhizium spp. Conidia
| Metarhizium Isolate | Fungal Tyrosine Betaine Detection | Source |
| M. anisopliae var. anisopliae strain ESALQ-1037 | Detected | nih.govresearchgate.net |
| M. anisopliae var. anisopliae ARSEF 1095 | Detected | nih.govresearchgate.net |
| M. anisopliae var. anisopliae ARSEF 5626 | Detected | nih.govresearchgate.net |
| M. anisopliae var. anisopliae ARSEF 5749 | Detected | nih.govresearchgate.net |
| M. anisopliae var. acridum ARSEF 324 | Detected | nih.govresearchgate.net |
| M. anisopliae var. acridum ARSEF 3391 | Detected | nih.govresearchgate.net |
| M. anispliae var. acridum ARSEF 7486 | Detected | nih.govresearchgate.net |
| Aspergillus nidulans ATCC 10074 | Not Detected | nih.gov |
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Utilization and Substrate Specificity
The biosynthesis of L-tyrosine betaine (B1666868) is fundamentally linked to the availability of its precursor, L-tyrosine, and its interplay with broader metabolic networks, including the pathways responsible for the synthesis of other betaines.
Derivation from L-Tyrosine: Enzymatic Transformations
The journey from L-tyrosine to L-tyrosine betaine involves a series of enzymatic transformations, primarily centered on the N-methylation of the amino group of L-tyrosine. While the complete pathway and all participating enzymes are not fully elucidated in all organisms, the core transformation involves the stepwise addition of three methyl groups to the nitrogen atom of L-tyrosine. This process is catalyzed by a class of enzymes known as methyltransferases.
These N-methyltransferases utilize a methyl donor, most commonly S-adenosylmethionine (SAM), to facilitate the transfer of a methyl group to the substrate. The reaction proceeds through mono- and di-methylated intermediates before the final trimethylated product, this compound, is formed. The specificity of these enzymes for L-tyrosine as a substrate is a key determinant in the biosynthesis of this particular betaine.
Interconnections with General Betaine Biosynthesis (e.g., Choline (B1196258) Metabolism)
The biosynthesis of this compound does not occur in isolation but is interconnected with the general betaine biosynthetic pathways within the cell. A primary example of this is the link to choline metabolism. Choline is a well-known precursor for the synthesis of glycine (B1666218) betaine, a widely distributed osmoprotectant.
The enzymes involved in the methylation steps of choline to glycine betaine, particularly the S-adenosylmethionine-dependent methyltransferases, may exhibit broader substrate specificity and could potentially act on other amino acids, including L-tyrosine. This suggests a possible metabolic crosstalk where the cellular machinery for general betaine synthesis is co-opted for the production of this compound, especially under specific physiological conditions or in certain organisms. The availability of S-adenosylmethionine, a universal methyl donor, serves as a critical link between these pathways.
Proposed and Characterized Biosynthetic Routes
The specific enzymatic routes for this compound biosynthesis have been investigated in various biological systems, with fungal pathways being among the more studied.
Fungal Biosynthetic Enzymology
In the realm of mycology, a novel secondary metabolite identified as "fungal tyrosine betaine" has been discovered in the conidia of the entomopathogenic fungus Metarhizium anisopliae. The structure of this compound was determined to be 2-{[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino}-N,N,N-trimethyl-2-oxoethanammonium, which is a conjugate of betaine and tyrosine.
While the specific enzymes responsible for its synthesis in Metarhizium have not been fully characterized, it is hypothesized that a dedicated set of N-methyltransferases is involved. These enzymes are likely encoded within a biosynthetic gene cluster, a common organizational feature of secondary metabolite pathways in fungi. The synthesis is presumed to follow a stepwise methylation of L-tyrosine, utilizing S-adenosylmethionine as the methyl donor. The identification of this compound in other Metarhizium species suggests a conserved biosynthetic pathway within this fungal genus.
Mechanistic Postulations in Other Biological Systems
In other biological systems where this compound or its derivatives are found, the biosynthetic mechanisms are less clear and often postulated based on analogous pathways. It is generally presumed that S-adenosylmethionine-dependent N-methyltransferases are the key enzymatic players. The substrate specificity of these enzymes would be the determining factor for the production of this compound. In the absence of a dedicated and characterized pathway, the biosynthesis may rely on the promiscuous activity of methyltransferases involved in other metabolic processes, such as the N-methylation of other amino acids or biogenic amines. Further research is required to elucidate the specific enzymatic machinery and pathways in a broader range of organisms.
Genetic and Molecular Regulation of Biosynthetic Enzymes
The production of this compound, like many secondary metabolites, is tightly regulated at the genetic and molecular level. In fungi, the genes encoding the biosynthetic enzymes for secondary metabolites are often organized into physically linked clusters on the chromosome. nih.govresearchgate.netnih.gov This arrangement facilitates the coordinated regulation of the entire pathway. nih.govnih.gov
The expression of these biosynthetic gene clusters is controlled by a complex network of regulatory elements. This includes pathway-specific transcription factors, which are often located within the gene cluster itself, and global regulators that respond to broader cellular signals and environmental cues. researchgate.netmdpi.com These regulatory proteins can be influenced by various factors such as nutrient availability, stress conditions, and developmental stages of the organism. researchgate.net For instance, in Metarhizium species, the production of secondary metabolites is known to be linked to their pathogenic lifestyle. nih.govnih.govfrontiersin.org
The regulation of the S-adenosylmethionine (SAM) cycle is also critical, as SAM is the essential methyl donor for the N-methylation steps in this compound biosynthesis. uni.lu The availability of SAM can therefore directly impact the rate of synthesis. The study of fungal methyltransferases, which are dependent on SAM, provides insight into the potential regulatory mechanisms at play. nih.govebi.ac.uknih.govplos.org While the specific regulatory genes and mechanisms governing this compound biosynthesis are yet to be identified, the general principles of fungal secondary metabolism regulation provide a framework for future investigations.
Regulatory Networks Governing this compound Production
The production of this compound is likely to be tightly regulated in response to various developmental and environmental cues. As a compatible solute, its synthesis is often induced by abiotic stresses such as high salinity, drought, and extreme temperatures. The regulatory networks governing its production involve a complex interplay of signaling molecules, transcription factors, and the regulation of the biosynthetic genes themselves.
Transcriptional Regulation:
The expression of the genes encoding the N-methyltransferases involved in this compound synthesis is a key control point. This regulation is mediated by specific transcription factors that bind to promoter regions of these genes, thereby activating or repressing their transcription. Environmental stress signals are perceived by cellular receptors, which then initiate signaling cascades that lead to the activation of these transcription factors.
For instance, in the case of glycine betaine, the expression of CMO and BADH genes is known to be upregulated by stress-related signaling pathways involving abscisic acid (ABA). It is plausible that similar ABA-responsive elements and corresponding transcription factors are involved in regulating the genes for this compound synthesis in response to water-related stress.
Feedback Inhibition:
Metabolic pathways are often regulated by feedback inhibition, where the end product of the pathway inhibits the activity of an early enzyme in the pathway. It is possible that this compound itself can allosterically inhibit the activity of the initial L-tyrosine N-methyltransferase. This mechanism would allow the cell to maintain homeostatic levels of this compound and prevent its over-accumulation, which could be metabolically costly.
Substrate Availability:
The rate of this compound synthesis is also dependent on the availability of its precursors: L-tyrosine and the methyl donor S-adenosyl-L-methionine (SAM). The biosynthesis of L-tyrosine itself is subject to complex regulation within the broader aromatic amino acid pathway. Similarly, the regeneration of SAM is crucial for sustained methylation reactions. Therefore, the regulatory networks governing the pathways that supply these precursors indirectly control the production of this compound.
The intricate regulatory network ensures that this compound is produced in appropriate amounts when and where it is needed, particularly to protect the cell from the damaging effects of environmental stress.
Summary of Regulatory Mechanisms:
| Regulatory Mechanism | Description |
| Transcriptional Control | Stress-induced signaling pathways activate transcription factors that upregulate the expression of N-methyltransferase genes. |
| Feedback Inhibition | The final product, this compound, may inhibit the activity of the first enzyme in its biosynthetic pathway, preventing over-accumulation. |
| Precursor Supply | The availability of L-tyrosine and S-adenosyl-L-methionine, which are themselves tightly regulated, influences the rate of this compound synthesis. |
Metabolic Fates and Catabolic Processes
In Vivo Metabolic Transformations of L-Tyrosine Betaine (B1666868)
Specific detailed research findings on the in vivo metabolic transformations of L-tyrosine betaine are limited in the provided search results. However, its structure as a betaine suggests potential metabolic pathways based on the known metabolism of other betaines, such as glycine (B1666218) betaine. Betaines are generally known to function as osmolytes and methyl group donors. mdpi.com
Integration with Broader Metabolic Networks
Participation in One-Carbon Metabolism (Methyl Group Transfer, if mechanistically inferred from betaine class)
Betaine, in general, plays a significant role in one-carbon metabolism, primarily as a methyl donor. mdpi.comfrontiersin.orgmdpi.commdpi.com The key reaction involves the enzyme betaine-homocysteine methyltransferase (BHMT), which catalyzes the transfer of a methyl group from betaine to homocysteine, producing methionine and dimethylglycine (DMG). mdpi.comfrontiersin.orgmdpi.commdpi.comnih.govtaylorandfrancis.comnih.govnih.gov This process is particularly important in the liver and kidneys. mdpi.comfrontiersin.orgtaylorandfrancis.com While direct evidence for this compound participating in this specific reaction is not explicitly detailed in the search results, its structural similarity to other betaines, possessing a trimethylammonium group, strongly suggests a mechanistic potential to act as a methyl donor in similar transmethylation reactions. This inferred participation would link this compound to the methionine cycle and the broader network of one-carbon metabolism, influencing methionine synthesis and homocysteine levels. frontiersin.orgmdpi.commdpi.commdpi.comtaylorandfrancis.comnih.gov
One-carbon metabolism is a complex network involving the transfer of single carbon units, essential for processes like nucleotide synthesis, amino acid homeostasis, and epigenetic maintenance. mdpi.comnih.govresearchgate.nettavernarakislab.gr Betaine's contribution as a methyl donor supports this network, particularly in the folate-independent remethylation of homocysteine. mdpi.comnih.govvt.edu
Degradation Pathways and Intermediate Metabolites
Specific degradation pathways and intermediate metabolites solely for this compound are not explicitly described in the provided search results. However, based on the known metabolism of other betaines, potential degradation could involve sequential demethylation steps. For instance, glycine betaine is degraded to dimethylglycine (DMG), then to sarcosine (B1681465), and finally to glycine, with the release of one-carbon units that can enter the folate cycle. frontiersin.orgmdpi.comnih.govnih.gov This process is mediated by enzymes like dimethylglycine dehydrogenase and sarcosine dehydrogenase. mdpi.comnih.gov
Given the structure of this compound, analogous demethylation could potentially occur, leading to intermediate metabolites that are demethylated derivatives of this compound. However, the specific enzymes involved and the resulting intermediate metabolites for this compound are not detailed in the search results. Bacterial degradation pathways for betaine have also been reported, leading to products like pyruvate (B1213749). genome.jpkegg.jp The extent to which such pathways are relevant to this compound in mammalian systems is not clear from the provided information.
Molecular and Cellular Biological Functions Mechanistic Studies
Osmoregulatory Roles and Cellular Osmoprotection (Inferred from Betaine (B1666868) Class)
Betaines, including glycine (B1666218) betaine, play a crucial role as organic osmolytes, helping cells maintain volume and function under conditions of osmotic stress, such as high salinity, drought, or extreme temperatures. atamanchemicals.comuni.luwikipedia.org This osmoprotective function is vital for the survival and metabolic activity of cells across various organisms, from bacteria and plants to mammals. uni.luwikipedia.org
Under hyperosmotic conditions, cells tend to lose water and shrink. The accumulation of compatible osmolytes like betaine helps to counterbalance the external osmotic pressure, facilitating water uptake and retention, and thereby maintaining cellular turgor and volume. wikipedia.org This accumulation occurs in various tissues, including the kidneys, liver, and brain, where betaine can reach high concentrations without disrupting cellular function. fishersci.comuni.lu Studies on renal medullary cells, for instance, have shown that betaine accumulation is a key adaptation to the high interstitial solute concentrations in the kidney. The transport of betaine into cells is often mediated by specific transporters, such as the osmoregulated betaine/γ-aminobutyric acid (GABA) transporter, BGT-1, which is upregulated under hypertonic conditions.
Beyond maintaining cell volume, betaines contribute to cellular osmoprotection by stabilizing the native structure of proteins and enzymes under stressful conditions. atamanchemicals.comuni.lu Unlike perturbing solutes such as inorganic salts, betaines are "compatible" osmolytes, meaning they have minimal disruptive effects on protein function even at high concentrations. uni.lu This stabilization is thought to involve the exclusion of betaine molecules from the protein surface, which favors the folded state of the protein. uni.lu This protective effect helps preserve metabolic activity and cellular integrity in the face of osmotic challenges.
Modulatory Effects on Oxidative Stress Responses
Betaines have been shown to exert protective effects against oxidative stress through various mechanisms. fishersci.comfishersci.caepa.gov While not always acting as direct free radical scavengers, they can enhance the cellular antioxidant defense system and mitigate the damaging effects of reactive oxygen species (ROS).
Although some studies suggest betaine may have limited direct free radical scavenging activity, its antioxidant effects are well-documented. Betaine can indirectly reduce ROS levels by protecting sulfur amino acid metabolism. fishersci.com This involves its role as a methyl donor in the methionine cycle, which is linked to the synthesis of key antioxidants like glutathione (B108866) (GSH). By supporting this pathway, betaine can help maintain the cellular capacity to neutralize ROS. Additionally, some research indicates that betaine might form a protective layer around cells, preventing oxidative stress inducers from entering and generating ROS. Betalains, which can be synthesized from tyrosine, have also demonstrated antioxidant activity through free radical scavenging. guidetopharmacology.org
A significant mechanism by which betaine modulates oxidative stress is through the regulation of intracellular redox homeostasis, particularly by influencing glutathione (GSH) levels. mims.comuni.lu GSH is a critical non-enzymatic antioxidant that protects cellular components from oxidative damage. Betaine's role as a methyl donor in the remethylation of homocysteine to methionine is linked to the transsulfuration pathway, which is involved in cysteine synthesis, a limiting factor for GSH production. By supporting methionine metabolism, betaine can contribute to increased GSH synthesis, thereby enhancing the cell's capacity to combat oxidative stress and maintain a reduced intracellular environment. Studies have shown that betaine treatment can increase GSH production and protect against oxidative damage in various models.
Anti-Inflammatory Mechanisms and Signaling Pathway Modulation (Inferred from Betaine Class)
Betaines have demonstrated anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response. mims.comuni.luwikipedia.org
Betaine can suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). fishersci.comfishersci.ca By inhibiting NF-κB activation, betaine can reduce the production of these inflammatory mediators. fishersci.com
Inhibition of Nuclear Factor-κB (NF-κB) Activity
Nuclear Factor-κB (NF-κB) is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin 1 beta (IL-1β) frontiersin.org. Chronic activation of NF-κB is implicated in many inflammatory diseases frontiersin.org.
Studies on betaine have shown its ability to suppress NF-κB activity and the expression of various downstream genes frontiersin.org. For instance, betaine treatment has been observed to suppress NF-κB activity and the expression of genes like TNF-α, vascular cell adhesion molecule-1 (VCAM-1), intracellular cell adhesion molecule-1 (ICAM-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) frontiersin.org. Mechanistically, betaine has been found to inhibit NF-κB by suppressing key activators such as mitogen-activated protein kinases (MAPKs) and nuclear factor-inducing kinase/IκB kinase (NIK/IKK) frontiersin.org. NIK/IKK is involved in relieving IκB inhibition, which is necessary for NF-κB transcriptional activation frontiersin.org. MAPKs, including JNK, p38, and ERK1/2, are also involved in inflammation and the response to pro-inflammatory cytokine expression frontiersin.org. Betaine may exert its effects by maintaining thiol levels, particularly glutathione (GSH), to inhibit reactive oxygen species (ROS) production and NF-κB activity frontiersin.orgrsc.org. Furthermore, betaine has been shown to inhibit upstream signaling molecules that induce NF-κB activation, such as Toll-like receptors (TLRs) frontiersin.org. In vitro studies have demonstrated that betaine treatment can prevent lipopolysaccharide (LPS)-induced NF-κB activation in macrophage cells frontiersin.orgnih.gov. Betaine may also suppress histone deacetylases 3 (HDAC3), which can activate NF-κB by binding to IκBα frontiersin.orgnih.gov.
While these findings relate to betaine, they provide a framework for understanding potential mechanisms by which L-tyrosine betaine might influence NF-κB activity, given its structural relationship. However, specific research detailing the direct impact of this compound on NF-κB signaling pathways is needed to confirm these potential effects.
Attenuation of Inflammasome Activation (e.g., NLRP3)
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by activating inflammatory responses. The NLRP3 inflammasome, in particular, is a well-characterized complex that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms frontiersin.org. Inhibiting NLRP3 inflammasome activity is considered a strategy to ameliorate inflammatory reactions frontiersin.org.
Studies on betaine have indicated its ability to inhibit NLRP3 inflammasome activation frontiersin.orgfrontiersin.org. Betaine treatment has been shown to significantly inhibit NLRP3 inflammasome-related proteins, such as NLRP3 and mature caspase-1, and reduce the levels of pro-inflammatory cytokines like IL-1β frontiersin.org. The mechanism may involve the inhibition of thioredoxin-interacting protein (TXNIP) via the IRS-1/PKB/Akt/FOXO-1 signaling pathway, which can suppress NLRP3 inflammasome components frontiersin.orgfrontiersin.org. TXNIP is known to promote ROS production, which can trigger NLRP3 inflammasome assembly frontiersin.orgfrontiersin.orgnih.gov. Betaine may also suppress NLRP3 activation by maintaining normal cytosolic K⁺ levels researchgate.net.
Similar to NF-κB inhibition, the evidence for inflammasome attenuation primarily comes from studies on betaine. Further research is required to specifically investigate the direct effects and mechanisms of this compound on inflammasome activation, including the NLRP3 inflammasome.
Influence on Cellular Organelle Function
The influence of this compound on cellular organelle function, particularly the endoplasmic reticulum and mitochondria, has been explored in the context of cellular stress responses.
Mitigation of Endoplasmic Reticulum Stress
Endoplasmic reticulum (ER) stress occurs when misfolded or unfolded proteins accumulate in the ER lumen nih.gov. While the unfolded protein response (UPR) is a protective mechanism, prolonged or severe ER stress can lead to apoptosis nih.govresearchgate.net. Markers of ER stress include proteins such as C/EBP homologous protein (CHOP) and glucose-regulated protein 78 (GRP78) nih.gov.
Betaine has been shown to mitigate ER stress frontiersin.orgnih.govmdpi.com. Studies have indicated that betaine treatment can reduce the protein levels of ER stress-related proteins like X-box-binding protein-1 nih.gov. Betaine has also been reported to stabilize homocysteine levels and inhibit the levels of GRP78 and CHOP, as well as reduce JNK activation, which is involved in ER stress signaling nih.gov. The ability of betaine to attenuate ER stress may contribute to its anti-inflammatory effects nih.gov.
While betaine's role in mitigating ER stress is documented, specific studies on the direct impact of this compound on ER stress pathways and markers are needed to establish its role in this process.
Preservation of Mitochondrial Integrity and Function
Mitochondria are essential organelles responsible for cellular energy production and play a role in various cellular processes, including apoptosis and the generation of reactive oxygen species (ROS) mdpi.com. Mitochondrial dysfunction is implicated in numerous pathological conditions nih.govnih.gov.
Studies on betaine suggest it plays a role in preserving mitochondrial function mdpi.comnih.gov. Betaine treatment has been shown to enhance mitochondrial function by increasing mitochondrial fusion and improving cell survival nih.gov. It may help rescue the imbalance of mitochondrial dynamics from oxidative phosphorylation dysfunction nih.gov. Betaine has been observed to increase cell viability and enhance mitochondrial membrane potential, protecting cells from mitochondrial dysfunction nih.gov. Betaine treatment has also been linked to the upregulation of mitochondrial respiration and cytochrome c oxidase activity nih.gov.
The evidence regarding the preservation of mitochondrial integrity and function primarily pertains to betaine. Further research is necessary to determine if this compound exhibits similar effects on mitochondrial health and function.
Role in Organismal Stress Tolerance and Virulence (Specific to Fungal Studies)
In fungal studies, this compound has been identified as a secondary metabolite, particularly in entomopathogenic Metarhizium species nih.govresearchgate.net. In this context, this compound is associated with fungal tolerance to environmental stressors and potentially virulence researchgate.netwisc.edu.
Adaptation to Abiotic Stressors (e.g., Temperature, Radiation)
Fungi, like other organisms, are exposed to various abiotic stressors in their environment, including extremes of temperature and radiation researchgate.netmdpi.comfrontiersin.org. The ability to adapt to these stressors is crucial for their survival and, in the case of pathogenic fungi, their virulence researchgate.netwisc.edu.
In the phylum Ascomycota, tyrosine-derived compounds, including tyrosine betaine, are associated with stress tolerance, such as tolerance to temperature and radiation wisc.eduresearchgate.net. Betaine overproduction is known to protect Metarhizium anisopliae from stress-inducing environmental factors like temperature and solar radiation extremes researchgate.net. Secondary metabolites accumulated in fungal conidia, such as pigments, polyols, and mycosporines, are linked to fungal tolerance to environmental stressors, including temperature and solar radiation extremes researchgate.net. This compound has been detected in the conidial extracts of various Metarhizium isolates nih.gov.
While the association between tyrosine betaine and stress tolerance in fungi has been observed, the precise mechanisms by which this compound contributes to adaptation to specific abiotic stressors like temperature and radiation in fungi require further detailed investigation.
Contribution to Pathogenicity Mechanisms
Research into the chemical compound this compound has revealed its involvement in the pathogenicity mechanisms of certain microorganisms, primarily through its role in stress tolerance and as a secondary metabolite. While extensive studies specifically and solely detailing this compound's direct contribution to the virulence factors or infection processes of a wide range of pathogens are limited, notable findings exist, particularly concerning entomopathogenic fungi.
While the direct mechanisms by which this compound contributes to fungal pathogenicity are still under investigation, its association with stress tolerance suggests an indirect but significant role. By protecting fungal cells from environmental insults, this compound may enhance the persistence of the pathogen in the host environment or during transmission, increasing the likelihood of successful infection.
In bacterial systems, the broader class of compounds known as betaines, including glycine betaine, are well-established as important osmoprotectants. fishersci.atalfa-chemistry.comfishersci.fi Osmoprotection allows microorganisms to survive and proliferate in environments with high osmotic stress, such as those encountered within a host organism. The accumulation of osmolytes like betaine helps maintain cell turgor and protect cellular components from damage under stressful conditions. fishersci.atalfa-chemistry.commpg.de While this compound's specific osmoprotectant role in bacterial pathogenicity is not as extensively documented as that of glycine betaine, the general principle of osmoprotection contributing to microbial survival and adaptation within a host is relevant to pathogenicity. For instance, Staphylococcus aureus accumulates betaine as an osmoprotectant, which is implicated in its ability to tolerate stress and is linked to antibiotic resistance, a factor influencing pathogenicity. mpg.de
Furthermore, metabolic pathways involving tyrosine and betaine have been linked to virulence in some bacteria. In Burkholderia cenocepacia, a bacterium known for causing infections, particularly in cystic fibrosis patients, the biosynthesis of L-tyrosine and glycine-betaine is associated with a specific genomic element (the third replicon) that is required for virulence and stress resistance. fishersci.ca This suggests a connection between the metabolic pathways producing these compounds and the bacterium's ability to cause disease and withstand host defenses. fishersci.ca While this highlights the importance of tyrosine and betaine metabolism in the context of pathogenicity, further research is needed to elucidate the precise contribution of this compound itself in this process.
The table below summarizes key findings related to the association of this compound and related metabolic processes with pathogenicity mechanisms.
| Organism / System | Compound / Process Involved | Associated Pathogenicity Mechanism(s) | Research Finding Highlights |
| Metarhizium spp. (Fungi) | This compound (Secondary Metabolite) | Stress tolerance (temperature, radiation), contributing to persistence and infectivity. | Identified as a novel secondary metabolite associated with stress tolerance and pathogenicity in these entomopathogenic fungi. wikipedia.org |
| Staphylococcus aureus (Bacteria) | Betaine (Osmoprotectant) | Osmotic stress tolerance, linked to survival in host environment and antibiotic resistance. | Accumulation of betaine helps restore growth under high osmolarity stress, relevant to survival and resistance. mpg.de |
| Burkholderia cenocepacia (Bacteria) | L-tyrosine and Glycine-betaine biosynthesis | Required for virulence and stress resistance (associated with a specific replicon). | Biosynthesis linked to a genomic element essential for virulence and stress resistance in this pathogen. fishersci.ca |
Detailed research findings indicate that while the role of this compound in pathogenicity is not universally defined across all pathogens, its identification in entomopathogenic fungi and the broader context of betaine's role in microbial stress tolerance point towards its potential significance in enabling pathogens to survive challenging conditions encountered during infection. Further targeted mechanistic studies are required to fully understand the specific contributions of this compound to the virulence strategies of different microorganisms.
Advanced Analytical Methodologies for L Tyrosine Betaine
Extraction and Sample Preparation Techniques for Complex Biological and Environmental Matrices
The initial step in the analysis of L-tyrosine betaine (B1666868) from complex biological and environmental matrices involves efficient extraction and sample preparation to isolate the compound of interest from interfering substances. The choice of technique is heavily dependent on the matrix type and the concentration of the analyte. Complex matrices, such as plant tissues or biological fluids, require robust methods to ensure adequate recovery and clean extracts suitable for subsequent analysis.
Optimization of Solvent Systems and Protocols
Effective extraction of L-tyrosine betaine from plant matrices, such as the roots of Ephedra species, has been achieved using various solvent systems. Methanol (B129727) has been employed as an extraction solvent researchgate.net. Acidified ethanolic extracts have also been utilized in the isolation of amino acid derivatives, including this compound, from Ephedra altissima seeds mdpi.comnih.gov. The optimization of solvent systems often involves considering the polarity of this compound and the nature of the matrix to maximize extraction efficiency while minimizing the co-extraction of interfering compounds. Protocols may involve techniques such as sonication to enhance the extraction yield from solid matrices researchgate.net. For instance, optimized extraction conditions using sonication with methanol have been successfully applied for the analysis of alkaloids, including this compound, in Ephedra matrices researchgate.net.
Chromatographic Pre-Purification Strategies (e.g., Ion-Exchange)
For complex samples, pre-purification steps prior to high-resolution chromatographic separation can be crucial to reduce matrix effects and improve analytical sensitivity and accuracy. Given that this compound is a charged molecule, ion-exchange chromatography stands as a suitable strategy for pre-purification. This technique separates compounds based on their net charge, allowing for the isolation of charged analytes like betaines from neutral or oppositely charged matrix components. While specific detailed research findings on ion-exchange pre-purification solely for this compound in complex matrices were not extensively highlighted in the search results, ion-exchange is a well-established method for the purification of charged natural ingredients epdf.pub, making it a relevant strategy for this compound analysis.
High-Resolution Chromatographic Separation
High-resolution chromatographic techniques are essential for separating this compound from other co-extracted compounds in complex samples before detection and quantification. The selection of the chromatographic mode depends on the chemical properties of the analyte and the matrix complexity.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds
This compound is a polar, zwitterionic compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique specifically designed for the separation of polar and hydrophilic compounds that are poorly retained by reversed-phase chromatography. HILIC employs polar stationary phases and mobile phases with a high organic solvent content, allowing for the separation of polar analytes based on differences in their interaction with the stationary phase and the partitioning between the organic-rich mobile phase and an aqueous layer on the stationary phase. Given the polarity of this compound, HILIC is a highly suitable chromatographic mode for its separation from other components in complex mixtures. Although specific detailed applications of HILIC solely for this compound were not prominently featured in the search results, HILIC is widely recognized and applied for the analysis of polar metabolites and zwitterionic compounds.
Reversed-Phase Liquid Chromatography (RPLC) Applications
Despite its polarity, Reversed-Phase Liquid Chromatography (RPLC), particularly using C18 columns, has also been successfully applied in the analysis of samples containing this compound reddit.comacs.org. RPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. While typically less suited for highly polar compounds compared to HILIC, RPLC can be effective for this compound depending on the specific stationary phase, mobile phase composition (often involving ion-pairing agents or operating at extreme pH values to modulate the compound's ionization), and the presence of other compounds in the matrix. Studies have utilized HPLC with C18 columns for the analysis of various compounds, including tyrosine betaine reddit.comacs.org. The retention behavior of this compound in RPLC systems can be influenced by its zwitterionic nature, requiring careful optimization of chromatographic conditions.
Hyphenated Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography (hyphenated techniques), provides highly sensitive and selective identification and quantification of analytes. Hyphenated mass spectrometric methods are indispensable for the analysis of this compound in complex matrices due to their ability to provide structural information and accurate quantification even at low concentrations.
Liquid chromatography-mass spectrometry (LC-MS) is a widely used hyphenated technique for the analysis of this compound. LC-MS allows for the separation of this compound by LC followed by its detection and characterization by MS. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for confirming the elemental composition of this compound and differentiating it from compounds with similar nominal masses ebi.ac.uk.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a widely used technique for the analysis of polar and charged molecules like betaines. ESI is a soft ionization method that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), which are then fragmented in the tandem mass spectrometer to produce characteristic product ions. massbank.eusigmaaldrich.com This fragmentation pattern serves as a fingerprint for the identification and quantification of target compounds. ESI-MS/MS has been successfully applied in the identification and quantification of various betaines in biological and environmental samples. researchgate.netnih.gov
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode of operation in tandem mass spectrometry, particularly useful for targeted analysis of specific compounds within complex matrices. In MRM, the first quadrupole (Q1) selects a specific parent ion (precursor ion) of the target analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) then monitors one or more specific product ions resulting from the fragmentation of the selected parent ion. nih.govperkinelmer.comsemanticscholar.org This transition from a specific parent mass-to-charge ratio (m/z) to specific product m/z values provides a high degree of specificity, minimizing interference from co-eluting compounds.
MRM is commonly used for the quantitative analysis of metabolites, including amino acids and betaines, in various sample types such as plasma, urine, and cell culture media. nih.govperkinelmer.comsemanticscholar.org The optimization of MRM transitions involves determining the optimal collision energy and other parameters to maximize the signal intensity of the characteristic product ions. nih.govperkinelmer.com For betaines, including this compound, MRM transitions involving the characteristic trimethylammonium fragment ion (m/z 59) are often utilized, although specific transitions are optimized for each compound. researchgate.net
Research has demonstrated the effectiveness of LC-ESI-MS/MS operating in MRM mode for the quantitative determination of betaines in complex matrices. researchgate.netsemanticscholar.org For instance, a HILIC-LC-MRM method was developed for the simultaneous determination of several metabolites involved in methylation pathways, including betaine, in human blood plasma. semanticscholar.org This highlights the applicability of MRM for the targeted analysis of this compound within broader metabolic profiling studies.
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is a mass analysis technique that measures the time it takes for ions to travel a specific distance to a detector. nih.gov Lighter ions travel faster than heavier ions with the same kinetic energy, allowing for their separation and detection based on their mass-to-charge ratio. TOF-MS is known for its high mass resolution and accurate mass measurements, which are crucial for the identification of metabolites in complex samples, especially in untargeted metabolomics approaches. nih.govmdpi.com
Coupling liquid chromatography with TOF-MS (LC-TOF-MS) or capillary electrophoresis with TOF-MS (CE-TOF-MS) provides powerful platforms for the separation and detection of a wide range of metabolites. massbank.eunih.gov High-resolution TOF-MS can provide accurate mass information that helps in determining the elemental composition of an unknown compound, aiding in its identification. ebi.ac.ukmassbank.eu While direct examples specifically detailing this compound analysis by TOF-MS in isolation are less prevalent in the provided snippets, TOF-MS is a fundamental tool in metabolomics studies where betaines and amino acid derivatives are analyzed. nih.govmdpi.com For example, LC-ESI-QTOF-MS has been used for the analysis of L-tyrosine, a related amino acid. massbank.eu Untargeted metabolomics studies utilizing UHPLC-Q-TOF/MS have also identified betaine among the detected metabolites, demonstrating the capability of this technique for the analysis of such compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and quantity of molecules. nih.govmdpi.com ¹H NMR spectroscopy, in particular, is widely used in metabolomics for the identification and quantification of a broad range of metabolites in biological fluids and tissues. nih.govmdpi.comnih.gov The chemical shifts, splitting patterns, and intensities of signals in an NMR spectrum are characteristic of the specific molecule and its chemical environment.
NMR spectroscopy can be used for both structural elucidation of isolated compounds and for the quantitative profiling of metabolites in complex mixtures without extensive sample preparation. nih.govnih.govbeilstein-journals.org For structural elucidation of betaines, including tyrosine betaine, both ¹H and ¹³C NMR spectroscopy are valuable in confirming the presence of key functional groups such as the trimethylammonium group and the aromatic ring. ebi.ac.uk
In metabolomics, ¹H NMR spectroscopy allows for the simultaneous detection and quantification of multiple metabolites in a single experiment. nih.govmdpi.comnih.gov While signal overlap can be a challenge in complex biological samples, advanced NMR techniques and spectral processing methods help to resolve and quantify individual metabolites. nih.gov Studies have demonstrated the use of ¹H NMR spectroscopy for the quantitative analysis of betaine and other metabolites in plasma. nih.govnih.gov Although specific ¹H NMR data for this compound is not extensively detailed in the provided snippets, NMR is a complementary technique to mass spectrometry for confirming the identity and determining the concentration of metabolites like this compound in metabolomic studies. mdpi.comoncotarget.com
Development of Targeted and Untargeted Metabolomics Approaches for this compound Profiling
Metabolomics approaches aim to comprehensively analyze the complete set of metabolites in a biological system. These approaches can be broadly classified as targeted or untargeted.
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, often belonging to specific metabolic pathways. mdpi.comoncotarget.comutmb.edu For this compound, a targeted approach would involve developing specific analytical methods, such as LC-MS/MS with MRM, to selectively detect and quantify this compound along with other related metabolites of interest. nih.govperkinelmer.comsemanticscholar.org Targeted methods offer high sensitivity and accuracy for the selected analytes and are suitable for validating biomarkers or investigating specific metabolic changes. mdpi.comoncotarget.com L-tyrosine is included in targeted metabolomics panels focusing on amino acid metabolism. utmb.edunih.govfrontiersin.org Given that this compound is a derivative, it could be included in such targeted panels with appropriate method development.
Applications in Fundamental Research and Biotechnology Excluding Human Clinical
Synthetic Biology and Metabolic Engineering for Heterologous Production
Synthetic biology and metabolic engineering approaches are being explored to enable the production of L-tyrosine betaine (B1666868) and related tyrosine derivatives in microbial hosts. This involves designing and optimizing biosynthetic pathways that may not naturally exist in the chosen organism. The goal is to create efficient "cell factories" for sustainable and scalable production of these compounds.
The biosynthesis of aromatic amino acids, including L-tyrosine, is a key pathway often targeted in metabolic engineering for producing tyrosine derivatives. This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) nih.govnih.gov. Chorismate is a common precursor for L-phenylalanine, L-tyrosine, and L-tryptophan biosynthesis nih.govnih.govfrontiersin.org. In some microorganisms, L-tyrosine is synthesized from prephenate via prephenate dehydrogenase, while in plants, it can be formed from arogenate catalyzed by arogenate dehydrogenase nih.gov. The development of new microbial chassis cells and gene resources is crucial for the efficient biosynthesis of L-tyrosine and its derivatives mdpi.com.
Microbial fermentation is a favored method for producing L-tryptophan and its derivatives due to its environmentally benign nature and ability to utilize inexpensive carbon sources frontiersin.org. While L-tyrosine production by microorganisms faces challenges due to complex gene regulation, significant research focuses on overcoming these limitations mdpi.comresearchgate.net.
Strategies for Enhanced L-Tyrosine Betaine Biosynthesis in Microbial Hosts
Strategies for enhancing the biosynthesis of this compound and related tyrosine derivatives in microbial hosts often involve manipulating key enzymes and pathways. For instance, in Escherichia coli, enhancing L-tyrosine production has involved up- or down-regulating the expression of key enzymes in the shikimate pathway researchgate.net. Modifying the L-tyrosine transport system and the acetic acid biosynthesis pathway can further enhance production researchgate.net. Introducing the phosphoketolase pathway in combination with cofactor engineering can redirect carbon flux towards the shikimate pathway researchgate.net. Adaptive laboratory evolution to low pH has also been used to obtain optimal strains for L-tyrosine production researchgate.net.
In Saccharomyces cerevisiae, metabolic engineering strategies to increase intracellular L-tyrosine availability have been explored. This includes adding a tyrosine feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (Aro4) and overexpressing other enzymes in the pathway, such as a tyrosine feedback-resistant chorismate mutase (Aro7) or prephenate dehydrogenase (Tyr1) nih.gov. Eliminating phenylpyruvate decarboxylase (Aro10) can limit the loss of aromatic carbon nih.gov. Strategies for engineering global metabolism, such as modifying pyruvate (B1213749) kinase (Cdc19) to accumulate PEP, have also been evaluated nih.gov.
Some studies have focused on the biosynthesis of betalains, pigments derived from L-tyrosine, in microbial hosts like Saccharomyces cerevisiae. This involves introducing the relevant biosynthetic enzymes and optimizing fermentation conditions researchgate.netresearchgate.net. Screening and modifying enzymes like CYP76AD1-α branch protein have been shown to improve betanin production in yeast researchgate.netresearchgate.net.
Pathway Reconstitution and Directed Evolution of Enzymes
Pathway reconstitution and directed evolution are powerful tools in synthetic biology for optimizing the production of desired compounds. Reconstituting the this compound biosynthetic pathway in a heterologous host requires identifying and expressing the necessary enzymes.
Directed evolution can be applied to improve the catalytic efficiency or alter the substrate specificity of enzymes involved in the pathway. For example, directed evolution has been used to increase the catalytic efficiency of enzymes in the biosynthesis of tyrosine derivatives like dopaxanthin (B15206869) in Escherichia coli researchgate.net. This involves introducing mutations and selecting for variants with improved performance researchgate.net. Similarly, directed evolution has been applied to tyrosine aminotransferase to relieve product inhibition and confer in vivo function nih.gov.
The evolution of betalain pigmentation in plants like those in the order Caryophyllales provides a natural example of pathway evolution involving L-tyrosine metabolism. Studies have uncovered the coordinated evolution of tyrosine and betalain biosynthetic pathways in these plants, including the emergence of arogenate dehydrogenases with relaxed sensitivity to tyrosine feedback inhibition, likely enhancing tyrosine production for pigment synthesis nih.govresearchgate.net.
Investigation in In Vitro Cellular Models and Non-Human Organismal Systems
Research on this compound and related betaines extends to investigating their effects in controlled in vitro cellular models and non-human organismal systems. These studies aim to elucidate the mechanistic insights into their biological activities, excluding human clinical applications.
Mechanistic Studies in Cell Culture Systems (e.g., Murine Macrophage Cells)
In vitro cell culture systems are valuable for studying the cellular and molecular mechanisms of betaines. Studies using cell culture models, such as murine macrophage cells (e.g., RAW 264.7), have investigated the anti-inflammatory effects of betaine (trimethylglycine). Betaine treatment has been shown to prevent lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 cells nih.gov. NF-κB is a key signaling pathway involved in inflammation nih.gov. Betaine can suppress NF-κB activity and the expression of various downstream genes involved in inflammatory responses nih.gov. Mechanistically, betaine may exert its effects by maintaining thiol levels, such as GSH, to inhibit ROS production and NF-κB activity nih.gov.
While these studies primarily focus on trimethylglycine, they provide a framework for investigating potential similar or distinct mechanistic effects of this compound in immune cells and other cell types. L-tyrosine itself is involved in various cellular processes, and its derivatives can have diverse biological activities nih.govcreative-proteomics.com.
Studies using other cell lines, such as human corneal epithelial cells and MDCK cells, have shown that betaine can reduce caspase activity under hyperosmotic stress nih.gov. Betaine has also been shown to reverse insulin (B600854) resistance in primary human hepatocytes in vitro by increasing insulin-stimulated tyrosine phosphorylation of IRS1 and activation of downstream proteins in the insulin signaling cascade frontiersin.org.
Exploration in Defined Animal Models for Mechanistic Insights (e.g., Liver Metabolism, Gut Microbiota Interactions)
Defined animal models are used to explore the mechanistic insights of betaines in a more complex biological context, focusing on areas like liver metabolism and gut microbiota interactions.
Research using animal models has investigated the effects of betaine (trimethylglycine) on liver metabolism. Betaine treatment has been shown to attenuate fat accumulation in the liver, potentially involving increased hepatic AMP-activated protein kinase (AMPK) activity nih.gov. Betaine is also essential for maintaining osmotic pressure, regulating protein function, and improving lipid metabolism in animals mdpi.com. Studies in mice have shown that betaine supplementation can reduce insulin resistance and fatty liver induced by a high-fat diet, increasing the activation of insulin signaling pathways in the liver frontiersin.org. Betaine also reduced liver injury in this model frontiersin.org.
The interaction between the gut microbiota and host metabolism, particularly via the gut-liver axis, is another area of investigation using animal models nih.govnih.govgutnliver.org. The gut microbiome and its metabolites can significantly impact metabolic processes, including visceral fat accumulation and serum lipid levels nih.gov. Studies have shown that regulating gut microbiota remodeling and metabolic cofactors like betaine can improve high-fat diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) in mice gutnliver.org. Betaine modulates the gut microbiota composition, potentially promoting beneficial strains and influencing bile acid metabolism, which is critical for gut-liver homeostasis nih.gov. Metabolites produced by the gut microbiota, such as short-chain fatty acids (SCFAs), can regulate hepatic lipid metabolism genes and influence hepatic inflammatory responses gutnliver.org. Animal models are also used to study the impact of L-tyrosine-derived bacterial metabolites, such as p-cresol (B1678582), on the host, including its effects on the liver and gut researchgate.net.
Animal models are also used to study the osmoprotectant role of betaine. For example, a post-traumatic syringomyelia (PTSM) rat model and in vitro cellular models using rat astrocytes and HepG2 liver cells were utilized to investigate the role of betaine synthesis by choline (B1196258) dehydrogenase (CHDH) in osmoregulation researchgate.net.
Comparative Biochemical and Physiological Studies with Related Betaines and Tyrosine Derivatives
Comparative biochemical and physiological studies with related betaines (like trimethylglycine) and tyrosine derivatives are important for understanding the specific properties and activities of this compound.
Betaine (trimethylglycine) is a well-studied osmoprotectant and methyl group donor with known anti-inflammatory and antioxidant properties nih.govnih.govresearchgate.net. It is involved in sulfur amino acid metabolism and can inhibit NF-κB activity and NLRP3 inflammasome activation nih.govresearchgate.net. Research on betaine in various animal models has provided insights into its biological functions nih.gov.
L-tyrosine is a precursor for a wide range of valuable secondary metabolites and plays crucial roles in various biological processes nih.govresearchgate.net. It is involved in the biosynthesis of pigments like melanin (B1238610) and betalains, as well as neurotransmitters like dopamine (B1211576) creative-proteomics.comresearchgate.net. Microbial systems are being engineered for the production of L-tyrosine derivatives with applications in various industries nih.govnih.gov.
Comparing the biochemical and physiological effects of this compound with trimethylglycine and other tyrosine derivatives can help delineate its unique properties. For instance, while trimethylglycine is a key methyl donor, the presence of the tyrosine moiety in this compound might confer additional or distinct bioactivities related to tyrosine metabolism pathways or functions. Studies comparing the effects of L-tyrosine and L-phenylalanine pre-treatment on the uptake of a tyrosine derivative (4-borono-L-phenylalanine) in cancer and normal cells highlight the distinct interactions of different amino acids and their derivatives with cellular transport systems mdpi.com.
Research on the evolution of betalain biosynthesis from L-tyrosine in plants provides a comparative perspective on how metabolic pathways involving tyrosine derivatives can evolve and contribute to distinct physiological functions, such as pigmentation nih.govresearchgate.net. Understanding the biosynthesis and effects of other L-tyrosine-derived bacterial metabolites, such as p-cresol, also offers a comparative view on the metabolic fates and biological impacts of tyrosine derivatives in different biological systems researchgate.net.
Further comparative studies are needed to fully understand the specific roles and mechanisms of this compound in various biological systems, distinguishing its effects from those of trimethylglycine and other tyrosine-related compounds.
Structure-Activity Relationship Investigations in Defined Biological Contexts
Structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For this compound, SAR investigations in non-human biological contexts would explore how variations in its chemical structure influence its effects in specific model systems, such as microbial cultures, plant tissues, or isolated enzymes.
While direct SAR studies specifically on this compound are not prominently featured in the search results, research on related compounds, such as L-tyrosine derivatives or other betaines, provides insight into potential areas of investigation. For instance, studies on N-beta-phenylpropionyl-L-tyrosine and its derivatives in an African giant snail neurone model examined how structural changes affected inhibitory effects nih.gov. These studies highlighted the importance of specific functional groups like phenyl or cyclohexyl groups, peptide bonds, carbonyl groups, and phenolic hydroxyl groups for activity nih.gov. Similarly, SAR studies on cationic surfactants derived from L-tyrosine esters explored their antibacterial activity in relation to chain length and interaction with model membranes researchgate.net. These studies, while not directly on this compound, illustrate the methodologies and types of structural features that would be relevant in SAR investigations of this compound in defined biological systems.
In the context of biotechnology, understanding the SAR of this compound could be relevant if it were used as a substrate or modulator in enzymatic reactions or cellular processes. For example, if this compound were found to interact with specific enzymes in a non-human organism, SAR studies could help identify which parts of the molecule are crucial for binding or catalytic activity.
Differential Roles within Complex Metabolic Networks
Investigating the differential roles of this compound within complex metabolic networks outside of human clinical applications involves understanding how this compound is synthesized, metabolized, and how it influences or is influenced by other metabolic pathways in various organisms. Betaines, including potentially this compound, can function as osmolytes, helping cells cope with osmotic stress, and as methyl donors, participating in one-carbon metabolism nih.govnih.govresearchgate.net.
Research on betaine metabolism in microorganisms and plants indicates its involvement in stress tolerance and nutrient cycling nih.govresearchgate.net. For example, studies in fungi have identified enzymes involved in the conversion of glycine (B1666218) betaine to choline, highlighting the interconnectedness of betaine and choline metabolism pnas.org. While this research focuses on glycine betaine, it provides a framework for how this compound might function within similar metabolic networks in other organisms.
In plant biotechnology, L-tyrosine is a precursor for the production of various secondary metabolites, including betalains, which are pigments found in plants like red pitaya cabidigitallibrary.org. Studies have shown that supplementing L-tyrosine can enhance betalain production in plant callus cultures, indicating its role within the metabolic pathways leading to these compounds cabidigitallibrary.org. While this focuses on L-tyrosine as a precursor, it demonstrates how a related compound is integrated into complex plant metabolic networks for the production of valuable compounds.
The role of betaine as a methyl donor is crucial in the remethylation of homocysteine to methionine, a pathway present in various organisms nih.govnih.gov. This function highlights how betaines can interact with sulfur amino acid metabolism nih.gov. Investigating whether this compound participates in similar methyl donation processes in specific non-human biological systems would fall under this area of research.
Understanding the differential roles of this compound in various organisms' metabolic networks could have implications for optimizing biotechnological processes, such as enhancing the production of desired compounds in microbial cell factories or improving stress tolerance in agricultural crops. However, specific detailed research findings on this compound's precise roles and interactions within these complex networks in non-human systems are not extensively detailed in the provided search results.
Based on the limited specific information available for this compound within the defined scope, detailed data tables on its SAR or specific metabolic roles in non-human contexts are not readily extractable from the search results. Research tends to focus more broadly on betaines or L-tyrosine and their derivatives.
Future Research Trajectories and Addressing Knowledge Gaps
Complete Elucidation of L-Tyrosine Betaine (B1666868) Biosynthetic Pathways in Diverse Organisms
The biosynthesis of L-tyrosine betaine is not yet fully understood across the diverse range of organisms in which it may occur. While L-tyrosine serves as a known precursor nih.govnih.gov, the specific enzymatic steps and regulatory mechanisms involved in its conversion to this compound, particularly the trimethylation of the amino function, require detailed investigation nih.gov. Research indicates that fungal tyrosine betaine is a novel secondary metabolite found in the conidia of entomopathogenic Metarhizium species, and its presence is conserved within these species, suggesting its importance to their biology. However, further analysis is needed to confirm this nih.gov.
Understanding these pathways in various organisms, including fungi and potentially other microbes or plants where it might be present, is crucial. This includes identifying the genes encoding the relevant enzymes, characterizing their activity and regulation, and understanding how these pathways are integrated within the broader cellular metabolism. Comparative studies across different species could reveal variations in biosynthetic routes and provide insights into the evolutionary significance of this compound production.
Deeper Mechanistic Understanding of Its Biological Functions at the Molecular Level
While general functions of betaines, such as osmoprotection and methyl group donation, are well-established for compounds like glycine (B1666218) betaine nih.govuni.luuni.lu, the specific biological functions of this compound at the molecular level are less clear. In Metarhizium fungi, tyrosine betaine is speculated to be associated with stress tolerance, including temperature and radiation, and pathogenicity nih.gov. However, the precise molecular mechanisms underlying these effects are not fully elucidated.
Future research needs to focus on identifying the specific molecular targets and pathways influenced by this compound within cells. This could involve studies on its interactions with proteins, nucleic acids, or membranes, and its potential role as a signaling molecule or a component in specific metabolic processes. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to identify cellular responses to this compound presence or variations in its concentration. The lack of available phenotype data specifically linked to this compound highlights the need for such investigations nih.gov.
Development of Innovative Analytical Platforms for Ultrasensitive Detection and Spatiotemporal Profiling
Accurate and sensitive detection and quantification of this compound in complex biological matrices are essential for understanding its distribution, metabolism, and biological roles. Existing analytical methods for betaines and tyrosine metabolites, such as HPLC-ESI-MS/MS and LC-MS, have been applied nih.govnih.govuni.lu. For instance, LC-MS methods have been developed for the determination of betaine analogs in coral tissues, involving synthesis via methylation of the corresponding amino acid nih.gov.
However, there is a need for the development of more innovative analytical platforms that offer ultrasensitive detection limits and enable spatiotemporal profiling of this compound within tissues, cells, or even subcellular compartments. This would allow researchers to track its movement, accumulation, and metabolic fate in real-time and at high resolution. Advances in mass spectrometry-based techniques, coupled with advanced separation methods and imaging technologies, could significantly contribute to addressing this knowledge gap.
Exploration of Novel Biotechnological Applications in Controlled Biological Systems (e.g., Microbial Fermentation, Agricultural Contexts)
The potential biotechnological applications of this compound are an area ripe for exploration. While L-tyrosine itself is a valuable precursor for various industrial and pharmaceutical compounds and its biotechnological production is an active field nih.govnih.gov, the specific applications of this compound in controlled biological systems are not yet widely established.
Q & A
Q. What analytical techniques are validated for quantifying L-tyrosine betaine in biological matrices, and what are their methodological considerations?
- Answer : Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) is widely used, with transitions like m/z 118.1 → 58.1 Da for betaine detection in MRM mode. Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) improves recovery from plant tissues (e.g., beetroot) . Nuclear magnetic resonance (NMR) methods, such as ¹H-¹³C HSQC and 1D NMR, provide complementary quantification in blood plasma, with betaine concentrations detectable at ~μM levels . Method optimization includes collision energy (CoE) and fragmentor voltage adjustments to enhance sensitivity.
Q. What physiological roles of this compound are established in metabolic studies, and how are these investigated experimentally?
- Answer : Betaine functions as a methyl donor in the methionine cycle and osmolyte, impacting hepatic lipid metabolism. In vitro models (e.g., HepG2 cells treated with fatty acids) demonstrate betaine's role in reducing lipid accumulation via mitochondrial activation and fatty acid oxidation pathways. Gene expression analysis (e.g., RT-qPCR) is used to quantify changes in fatty acid synthase (FASN) and carnitine palmitoyltransferase 1 (CPT1) .
Q. How is betaine sourced for experimental studies, and what are key considerations in sample preparation?
- Answer : Betaine is extracted from natural sources like Beta vulgaris using ASE/SPE, with purity validated via HILIC-MS/MS. For animal studies, dietary supplementation (e.g., 0.233%–0.465% in chick diets) requires precise dosing to avoid confounding effects from impurities. Structural identity confirmation via X-ray diffraction (XRD) or solid-state NMR is critical for synthetic batches .
Advanced Research Questions
Q. How can mass spectrometry parameters be systematically optimized for trace-level detection of this compound in complex matrices?
- Answer : A central composite design (CCD) optimizes CoE, fragmentor voltage, and source temperature to maximize MRM peak area. For example, collision energy adjustments (e.g., 10–30 eV) improve ion fragmentation efficiency, while lower source temperatures reduce noise. This approach achieves limits of detection (LODs) suitable for trace analysis (e.g., nanomolar ranges) in metabolomic studies .
Q. What integrated strategies resolve structural ambiguities in this compound polymorphs?
- Answer : Combining 3D electron diffraction (3D-ED), powder XRD, and periodic density functional theory (DFT-D) calculations enables precise determination of zwitterionic configurations. For example, variable torsion angles (s1, s2, s3) in L-tyrosine’s β-polymorph were validated against solid-state NMR chemical shifts, ensuring structural accuracy .
Q. How should contradictory data on betaine’s metabolic effects across models be reconciled (e.g., hepatic vs. growth studies)?
- Answer : Discrepancies (e.g., betaine’s lipid-lowering vs. growth-promoting effects) arise from model-specific factors like dosage, tissue specificity, and interaction with co-nutrients (e.g., arginine). Dose-response curves and multi-omics integration (e.g., transcriptomics + metabolomics) clarify context-dependent mechanisms. For instance, betaine’s growth effects in chicks require arginine-deficient diets, highlighting nutrient interplay .
Q. What experimental designs are recommended for studying betaine’s adsorption/desorption kinetics in waste stream recovery?
- Answer : Pseudo-first/second-order kinetic models fit initial adsorption phases, while equilibrium is assessed via Langmuir isotherms. Small-volume sampling minimizes system perturbation during kinetics tests. For betaine recovery from industrial byproducts, parameters like pH (4–7) and temperature (25–40°C) are optimized to balance adsorption capacity and desorption efficiency .
Methodological Notes
- Data Validation : Always cross-validate quantification results using orthogonal methods (e.g., HILIC-MS/MS + NMR) to address matrix interference .
- Structural Confirmation : For novel polymorphs, combine XRD with solid-state NMR and DFT-D to ensure crystallographic accuracy .
- Ethical Compliance : For human studies, reference institutional guidelines (e.g., IRB protocols) and disclose data availability per journal standards (e.g., Beilstein Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
